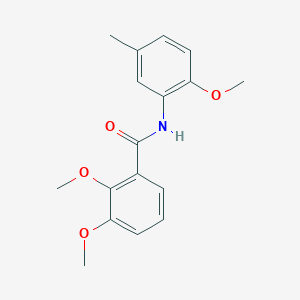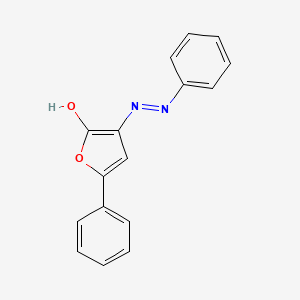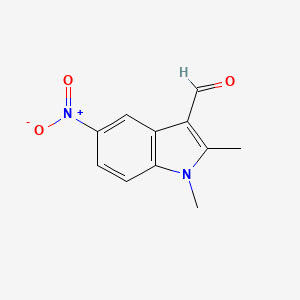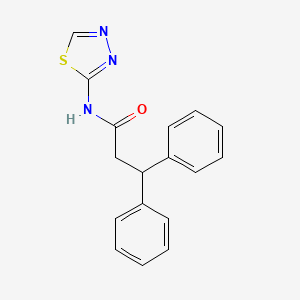
3-ethyl-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as EFMC and is synthesized using a specific method that involves a series of chemical reactions. The purpose of
作用機序
The mechanism of action of EFMC is not fully understood. However, it has been suggested that EFMC may inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. Additionally, EFMC may interfere with the replication of viruses by inhibiting specific enzymes.
Biochemical and Physiological Effects:
EFMC has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, EFMC has been found to induce apoptosis, or programmed cell death, in cancer cells. EFMC has also been shown to inhibit the replication of viruses by interfering with viral enzymes.
実験室実験の利点と制限
One advantage of using EFMC in lab experiments is its potential therapeutic applications in the treatment of cancer and viral infections. Additionally, EFMC is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using EFMC in lab experiments is its potential toxicity. Further research is needed to determine the safety of EFMC and its potential side effects.
将来の方向性
There are several potential future directions for research on EFMC. One area of interest is the development of EFMC-based therapies for the treatment of cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of EFMC and its potential side effects. Finally, there is a need for more studies to determine the safety and efficacy of EFMC in human clinical trials.
In conclusion, EFMC is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of EFMC in the treatment of cancer and viral infections.
合成法
The synthesis of EFMC involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to form 4-fluoro-2-methylbenzoyl chloride. This is then reacted with ethylamine to form N-ethyl-4-fluoro-2-methylbenzamide. The final step involves the reaction of N-ethyl-4-fluoro-2-methylbenzamide with isoxazole-5-carboxylic acid to form 3-ethyl-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide.
科学的研究の応用
EFMC has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. EFMC has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, EFMC has been found to have antiviral activity against the Zika virus.
特性
IUPAC Name |
3-ethyl-N-(4-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-4-11-13(9(3)19-17-11)14(18)16-12-6-5-10(15)7-8(12)2/h5-7H,4H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWUTSJRWPUTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5843541.png)

![methyl 2-[(2-methyl-3-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843554.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5843564.png)
![2-(2-furyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5843572.png)
![1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5843587.png)
![ethyl [(3-cyclopentyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5843591.png)

![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5843624.png)

![2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B5843637.png)

![2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843646.png)